molecular formula C16H14N2O3S2 B2479216 N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-METHYLBENZAMIDE CAS No. 289062-92-6

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-METHYLBENZAMIDE

Cat. No.: B2479216
CAS No.: 289062-92-6
M. Wt: 346.42
InChI Key: DDOZKJXKODVQFK-UHFFFAOYSA-N
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Description

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-methylbenzamide is a benzamide derivative characterized by a methanesulfonyl-substituted benzothiazole core linked to a 2-methylbenzamide group. This compound is structurally significant due to its sulfonyl and benzothiazole moieties, which are common in pharmaceuticals and agrochemicals for their bioactivity and stability .

Properties

IUPAC Name

2-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-10-5-3-4-6-12(10)15(19)18-16-17-13-8-7-11(23(2,20)21)9-14(13)22-16/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOZKJXKODVQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-METHYLBENZAMIDE typically involves the reaction of 2-aminobenzothiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methylbenzoyl chloride to form the final product. The reaction conditions generally include maintaining the reaction mixture at a low temperature (0-5°C) during the addition of reagents and then allowing the reaction to proceed at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-METHYLBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-METHYLBENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group is known to enhance the compound’s binding affinity to these targets, leading to the inhibition of their activity. The benzothiazole ring plays a crucial role in stabilizing the compound’s interaction with the target, while the methylbenzamide moiety contributes to its overall stability and solubility .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with other benzamide derivatives, enabling comparisons based on substituent effects, reactivity, and applications. Below is a comparative analysis with key analogs:

Table 1: Comparison of Structural Features

Compound Name Core Structure Key Substituents Functional Group Role
N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-methylbenzamide Benzothiazole + benzamide 6-Methanesulfonyl, 2-methylbenzamide Sulfonyl enhances solubility; benzamide aids in binding
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide + hydroxyalkyl chain 3-Methylbenzamide, 2-hydroxy-1,1-dimethylethyl Hydroxyalkyl directs metal coordination; methyl enhances lipophilicity
4-((S)-5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-((R)-2-ethyl-3-oxoisoxazolidin-4-yl)-2-methylbenzamide Isoxazoline + benzamide Halogenated aryl, oxoisoxazolidinyl Halogens improve metabolic stability; oxoisoxazolidine modulates pharmacokinetics

Key Findings from Analog Studies

Sulfonyl vs. Hydroxyalkyl Substituents :

  • The methanesulfonyl group in the target compound likely enhances aqueous solubility compared to the hydroxyalkyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. However, hydroxyalkyl derivatives exhibit stronger metal-coordinating capabilities, making them suitable for catalytic applications .
  • Benzothiazole cores (as in the target compound) are associated with kinase inhibition and antimicrobial activity, whereas isoxazoline derivatives (e.g., compound) are prevalent in agrochemicals due to their insecticidal properties .

Methyl Substitution Effects :

  • The 2-methyl group on the benzamide moiety in the target compound may sterically hinder interactions compared to unsubstituted benzamides. This substitution is analogous to 3-methylbenzamide derivatives, where methyl groups improve metabolic stability but reduce binding affinity in some enzyme assays .

Synthetic Methodologies: The synthesis of benzamide derivatives often involves coupling benzoyl chlorides with amines or alcohols.

Biological Activity

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article will delve into its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and neuroprotective properties.

The compound's molecular formula is C20H16N4O4S2C_{20}H_{16}N_{4}O_{4}S_{2} with a molecular weight of 440.5 g/mol. It features a sulfonyl group attached to a benzothiazole moiety, which is significant for its biological interactions. The compound exhibits a logP value of 2.839, indicating moderate lipophilicity, which is beneficial for membrane permeability.

PropertyValue
Molecular FormulaC20H16N4O4S2
Molecular Weight440.5 g/mol
logP2.839
Water Solubility (LogSw)-3.48
pKa7.44
Polar Surface Area89.25 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown significant cytotoxicity in vitro:

  • Cell Lines Tested : The compound was evaluated against several human cancer cell lines, including cervical cancer (SISO) and bladder cancer (RT-112).
  • IC50 Values : The most active derivatives exhibited IC50 values ranging from 2.38 to 8.13 µM, demonstrating potent antiproliferative effects comparable to standard chemotherapeutics like cisplatin .

Case Study: Induction of Apoptosis

A notable study assessed the ability of this compound to induce apoptosis in cancer cells. Treatment with the compound led to an increase in early and late apoptotic cells, suggesting its mechanism involves triggering programmed cell death pathways .

Neuroprotective Properties

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects, particularly in models of Alzheimer's disease:

  • Mechanism of Action : The compound acts as an acetylcholinesterase (AChE) inhibitor and demonstrates anti-β-amyloid aggregation properties.
  • Efficacy : One study reported that a derivative of this compound exhibited an IC50 value of 2.31 μM against AChE, alongside significant inhibition of Aβ1-42 aggregation (53.30%) and neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines .

Table 2: Summary of Biological Activities

Activity TypeMechanism/EffectIC50 Value
AnticancerInduces apoptosis in SISO cells2.38 - 8.13 µM
NeuroprotectionAChE inhibition; prevents Aβ aggregation2.31 µM
CytotoxicityInhibits growth of various cancer cell linesVaries by line

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